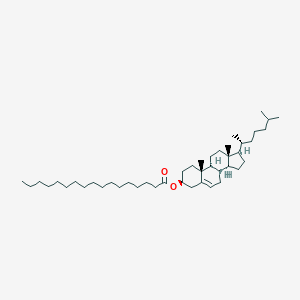![molecular formula C16H18ClNO2S B163230 2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-81-7](/img/structure/B163230.png)
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as "BTPCA," is a chemical compound that has been studied extensively for its potential applications in scientific research. BTPCA is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects in animal models. In
Mechanism of Action
BTPCA is a selective inhibitor of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, BTPCA reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. BTPCA has also been shown to modulate the immune response by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to inhibit tumor growth and modulate the immune response. BTPCA has been shown to reduce the production of prostaglandins, cytokines, and chemokines, leading to its anti-inflammatory and immunomodulatory effects. BTPCA has also been shown to have antipyretic effects, reducing fever in animal models.
Advantages and Limitations for Lab Experiments
BTPCA has several advantages for use in lab experiments. It is a selective inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in inflammation and pain. BTPCA has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, BTPCA has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Future Directions
There are several future directions for research on BTPCA. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of BTPCA. Another area of interest is the investigation of the immunomodulatory effects of BTPCA and its potential applications in autoimmune diseases and cancer. Additionally, further studies are needed to investigate the safety and efficacy of BTPCA in human clinical trials.
Synthesis Methods
The synthesis of BTPCA involves the reaction of 3-chloro-4-(4-butyl-2-thiazolyl)phenol with 2-bromo propionic acid in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization. This method has been optimized to achieve high yields and purity of BTPCA.
Scientific Research Applications
BTPCA has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and neuroscience. BTPCA has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been studied for its potential to modulate the immune response and inhibit tumor growth. BTPCA has been used in in vitro and in vivo studies to investigate the role of cyclooxygenase (COX) enzymes in inflammation and pain.
properties
CAS RN |
138568-81-7 |
|---|---|
Molecular Formula |
C16H18ClNO2S |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-[4-(4-butyl-1,3-thiazol-2-yl)-3-chlorophenyl]propanoic acid |
InChI |
InChI=1S/C16H18ClNO2S/c1-3-4-5-12-9-21-15(18-12)13-7-6-11(8-14(13)17)10(2)16(19)20/h6-10H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
UXGRQGKNEHFTPA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Canonical SMILES |
CCCCC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)










